1-Tert-butyl-2-ethyl-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-2-ethyl-4-iodobenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of a tert-butyl group, an ethyl group, and an iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tert-butyl-2-ethyl-4-iodobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution:
Heck Reaction: This method involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-2-ethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-2-ethyl-4-iodobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-tert-butyl-2-ethyl-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This allows the compound to undergo substitution reactions easily. The tert-butyl and ethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tert-butyl-4-iodobenzene: Similar structure but lacks the ethyl group.
1-Ethyl-4-iodobenzene: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-2-ethoxy-1-iodobenzene: Similar structure with an ethoxy group instead of an ethyl group.
Uniqueness
1-Tert-butyl-2-ethyl-4-iodobenzene is unique due to the combination of the tert-butyl and ethyl groups along with the iodine atom on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H17I |
---|---|
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
1-tert-butyl-2-ethyl-4-iodobenzene |
InChI |
InChI=1S/C12H17I/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
ALZQDSWOPBBAEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)I)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.